Home > Products > Screening Compounds P26739 > Vonoprazan fumarate impurity 4
Vonoprazan fumarate impurity 4 - 2169271-28-5

Vonoprazan fumarate impurity 4

Catalog Number: EVT-8953095
CAS Number: 2169271-28-5
Molecular Formula: C16H13FN2O3S
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Impurity 4 in vonoprazan fumarate is identified as a process-related impurity that arises during the synthesis of the compound. The specific structure of impurity 4 has been characterized through high-performance liquid chromatography coupled with mass spectrometry and nuclear magnetic resonance spectroscopy. This impurity is classified under pharmaceutical impurities, which are unwanted substances that can affect the drug's safety, efficacy, and stability.

Synthesis Analysis

The synthesis of vonoprazan fumarate involves several steps that can lead to the formation of impurities. According to various studies, including a detailed patent analysis, the synthesis typically begins with 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde as a key starting material. The following methods are commonly employed:

  1. N-sulfonylation: The initial step involves N-sulfonylation to form an intermediate compound.
  2. Reductive Amination: The aldehyde group is then converted into an amine through reductive amination.
  3. Formation of Vonoprazan Chloride: This step aims to remove specific impurities, including dimethylamino contaminants.
  4. Neutralization and Fumarate Formation: The free base of vonoprazan is neutralized and subsequently converted into its fumarate salt.

These steps are critical as they influence the purity of the final product and the presence of impurities such as impurity 4 .

Molecular Structure Analysis

Impurity 4 has been identified structurally as 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methyldimethylamine. The molecular formula reflects its complex structure, which includes a fluorophenyl group and a pyridinyl sulfonyl moiety. Detailed characterization has shown that this impurity exhibits significant structural similarities to vonoprazan fumarate itself, complicating purification efforts .

Chemical Reactions Analysis

The formation of impurity 4 occurs during specific synthetic reactions where intermediates react under conditions that can lead to undesired byproducts. Notably:

  • Reactions Involved: The reaction between 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde and various reagents can yield impurity 4 if not carefully controlled.
  • Purification Challenges: Traditional purification methods such as recrystallization and chromatographic separation have proven inadequate in consistently removing this impurity below acceptable levels (less than 0.1%) .
Physical and Chemical Properties Analysis

Impurity 4 exhibits distinct physical and chemical properties relevant to its identification and analysis:

  • Purity Levels: High-performance liquid chromatography analyses have shown that achieving purity levels above 99% for vonoprazan fumarate is challenging due to this impurity .
  • Retention Time: The relative retention time of impurity 4 in chromatographic analyses is approximately 1.42, which aids in its identification during quality control processes .
Applications

The study of vonoprazan fumarate impurity 4 has significant implications in pharmaceutical development:

  • Quality Control: Understanding impurities like impurity 4 is essential for developing robust quality control measures in drug production.
  • Regulatory Compliance: Regulatory bodies require stringent testing for impurities to ensure drug safety; thus, insights into such impurities help manufacturers adhere to these standards.
  • Pharmaceutical Research: Ongoing research into the mechanisms behind impurity formation can lead to improved synthetic methods that enhance both yield and purity of active pharmaceutical ingredients .
Introduction to Vonoprazan Fumarate Impurity 4 in Pharmaceutical Contexts

Role of Impurities in Drug Substance Quality Control

Impurities in active pharmaceutical ingredients (APIs) represent critical quality attributes that directly impact drug safety, efficacy, and stability. Vonoprazan Fumarate Impurity 4 (chemical name: (5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)methanol) is one such structurally identified impurity arising during the synthesis of vonoprazan fumarate, a potassium-competitive acid blocker used in gastrointestinal disorders. This impurity, designated with CAS number 2169271-28-5, exemplifies process-related impurities that must be monitored and controlled throughout API manufacturing [2] [4]. Its molecular formula (C₁₆H₁₃FN₂O₃S) and weight (332.35 g/mol) distinguish it from the parent compound and other related substances [2] [6]. As a potential synthesis intermediate or degradation product, Impurity 4 falls under the International Council for Harmonisation (ICH) classification as a specified impurity requiring identification thresholds below 0.10% and qualification thresholds below 0.15% in the final drug substance [1]. The pharmaceutical industry employs rigorous analytical controls to ensure this impurity remains within established quality limits throughout the product lifecycle, thereby safeguarding patient health while maintaining therapeutic integrity [7].

Regulatory Significance of Process-Related Impurities in API Manufacturing

The control of process-related impurities like Vonoprazan Fumarate Impurity 4 is mandated under global regulatory frameworks including ICH Q3A(R2) and Q11 guidelines, which establish strict thresholds based on the maximum daily dose of the drug product. For vonoprazan fumarate, which has a maximum daily dose of 40 mg, the identification threshold for impurities is set at 0.10% (400 µg/day) [1] [4]. Regulatory authorities require comprehensive characterization, analytical validation, and toxicological evaluation for impurities consistently present at levels exceeding this threshold. Impurity 4 holds particular regulatory significance due to its status as a potential synthesis intermediate with molecular similarities to nitrosamine compounds, which have attracted heightened regulatory scrutiny [10]. Recent regulatory communications have established specific acceptable intake limits for N-nitroso vonoprazan at 96 ng/day, reflecting increased regulatory attention toward potential nitrosamine impurities in acid-blocking medications [10]. Manufacturers must implement stringent process controls and purification strategies to ensure Impurity 4 levels remain consistently below established thresholds throughout the API's shelf life [1] [4].

Table 1: Regulatory Thresholds for Vonoprazan-Related Impurities

ParameterGeneral ICH ThresholdVonoprazan-Specific ThresholdSpecial Requirements
Identification Threshold0.10%400 µg/dayRequired for impurities >0.10%
Qualification Threshold0.15%600 µg/daySafety assessment required
N-Nitroso Vonoprazan Limit-96 ng/dayProvisional FDA allowance
Reporting Threshold0.05%200 µg/dayIncluded in regulatory submissions

Structural and Functional Relevance of Impurity 4 in Vonoprazan Fumarate Synthesis

Vonoprazan Fumarate Impurity 4 plays a significant role in the synthetic pathway of vonoprazan fumarate due to its structural relationship to the final API. Chemically identified as [5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]methanol, this impurity retains the core pyrrole ring structure and pyridinylsulfonyl group essential for the pharmacophore of vonoprazan, but lacks the critical N-methylaminomethyl side chain necessary for potent potassium-competitive acid blockade [2] [6]. This structural difference arises when the terminal hydroxymethyl group (–CH₂OH) remains unsubstituted instead of undergoing amination to form the –CH₂NHCH₃ moiety present in the active pharmaceutical ingredient [4] [6]. The compound typically appears as a yellow to brown solid with solubility in dimethyl sulfoxide, a property utilized in its analytical detection and purification processes [6]. Its formation represents an incomplete reaction at the C-3 position of the pyrrole ring during the synthetic sequence, making it a critical indicator of process efficiency and reaction optimization. Control of this impurity necessitates careful monitoring of reaction parameters including temperature, stoichiometry, and catalyst activity during the amination step to ensure complete conversion to the desired final structure [4].

Properties

CAS Number

2169271-28-5

Product Name

Vonoprazan fumarate impurity 4

IUPAC Name

[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanol

Molecular Formula

C16H13FN2O3S

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C16H13FN2O3S/c17-15-6-2-1-5-14(15)16-8-12(11-20)10-19(16)23(21,22)13-4-3-7-18-9-13/h1-10,20H,11H2

InChI Key

NKTNCHRTXGGZSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)CO)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.